molecular formula C18H40O3Si B091988 Dodecyltriethoxysilane CAS No. 18536-91-9

Dodecyltriethoxysilane

Cat. No.: B091988
CAS No.: 18536-91-9
M. Wt: 332.6 g/mol
InChI Key: YGUFXEJWPRRAEK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dodecyltriethoxysilane (DTES) is an organosilane that primarily targets surfaces where it is applied . It is used as a coupling agent, which means it facilitates the bonding of two dissimilar materials .

Mode of Action

DTES interacts with its targets by forming alkylsiloxane-based films . This process is achieved through a reaction between dodecene and triethoxysilane, which yields this compound . The resulting film can tune the wettability of a variety of surfaces, facilitating them with hydrophobicity .

Biochemical Pathways

It is known that dtes alters the water contact angle of an oil-wet carbonate substrate when used to form a silica nanofluid . This suggests that it may influence the hydrophobic interactions within the biochemical systems where it is applied.

Pharmacokinetics

Given its use as a surface treatment agent, it is likely that its bioavailability is largely dependent on the method and extent of its application on the target surface .

Result of Action

The primary result of DTES action is the alteration of surface properties. It forms alkylsiloxane-based films that can tune the wettability and facilitate a variety of surfaces with hydrophobicity . This can be particularly useful in applications such as the surface treatment of calcite crystals for the determination of the effect of wettability with the incorporation of nanoparticles . It may also be electrodeposited with tetraethoxysilane, which can be used as an anti-corrosive coating on mild steel .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyltriethoxysilane is typically synthesized through a hydrosilylation reaction between 1-dodecene and triethoxysilane. The reaction is catalyzed by a fumed silica-supported nitrogenous platinum complex at a temperature of 110°C . The reaction proceeds in two stages:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The catalyst is separated from the reaction mixture by decantation, and the product is purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • Hexadecyltrimethoxysilane
  • 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
  • Triethoxy (octyl)silane
  • Trimethoxy (octyl)silane
  • Trimethoxy (octadecyl)silane
  • n-Octadecyltriethoxysilane
  • Trichloro (octadecyl)silane

Uniqueness

Dodecyltriethoxysilane is unique due to its ability to form stable alkylsiloxane films that provide excellent hydrophobic properties. Compared to other similar compounds, it offers a balance between hydrophobicity and ease of application, making it suitable for a wide range of industrial and research applications .

Properties

IUPAC Name

dodecyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-22(19-6-2,20-7-3)21-8-4/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUFXEJWPRRAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066383
Record name Silane, dodecyltriethoxy-
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Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18536-91-9
Record name Dodecyltriethoxysilane
Source CAS Common Chemistry
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Record name Triethoxydodecylsilane
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Record name Dodecyltriethoxysilane
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Record name Silane, dodecyltriethoxy-
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Record name Silane, dodecyltriethoxy-
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Record name Dodecyltriethoxysilane
Source European Chemicals Agency (ECHA)
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Record name TRIETHOXYDODECYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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